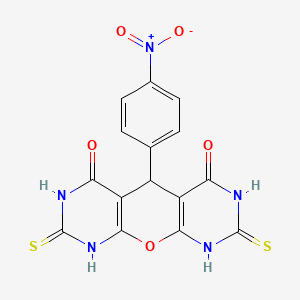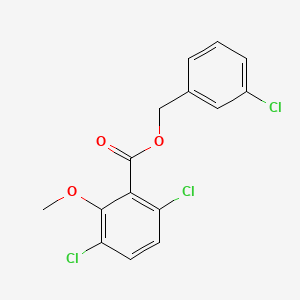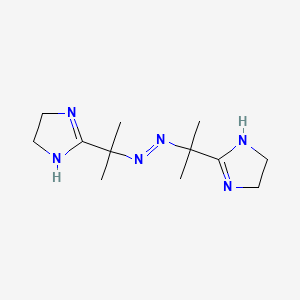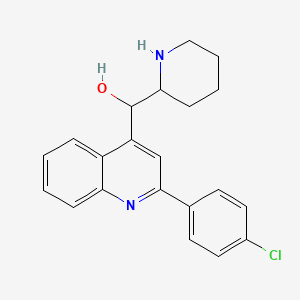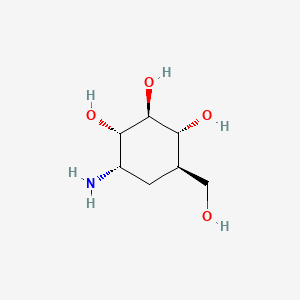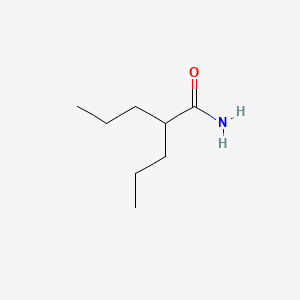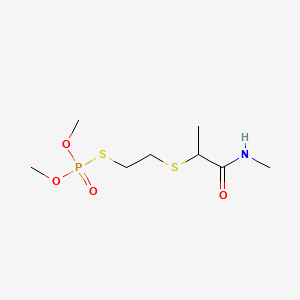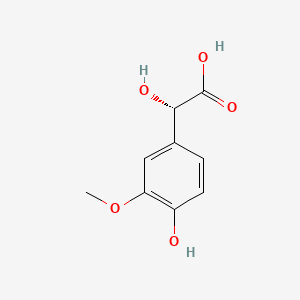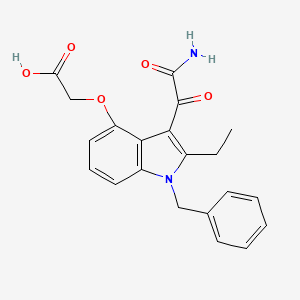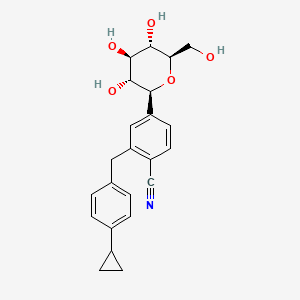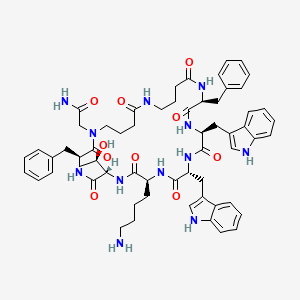
5-chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide
Descripción general
Descripción
ZAP-180013 inhibits interaction with ITAMs (immunoreceptor tyrosine-based activation motifs).
Aplicaciones Científicas De Investigación
I have found some information about ZAP 180013, also known by its chemical name “5-Chloro-N-[(4-chlorophenyl)methyl]-2-(ethylsulfonyl)-N-(2-furanylmethyl)-4-pyrimidinecarboxamide”. It is identified as a zeta-chain-associated protein kinase 70 (Zap70) inhibitor, with an IC50 value of 1.8 μM in fluorescence polarization assay. This compound inhibits the interaction of Zap70 SH2 domain with immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell antigen receptor (TCR) signaling pathway .
Immunology Research
ZAP 180013: plays a significant role in immunology research due to its inhibitory effect on Zap70, a protein kinase that is crucial for T-cell signaling. The inhibition of Zap70 affects the T-cell antigen receptor (TCR) signaling pathway, which is essential for T-cell activation and function. This compound could be used to study various aspects of T-cell biology, including activation, differentiation, and the immune response to pathogens.
Research has shown that ZAP 180013 represses the phosphorylation of Zap70 in TCR-stimulated Jurkat cells in a dose-dependent manner . This suggests that ZAP 180013 could be used as a tool to dissect the signaling pathways involved in T-cell activation and potentially develop therapeutic strategies for diseases where T-cell function is dysregulated, such as autoimmune diseases or cancer.
Mecanismo De Acción
Target of Action
ZAP-180013, also known as 5-Chloro-N-[(4-chlorophenyl)methyl]-2-(ethylsulfonyl)-N-(2-furanylmethyl)-4-pyrimidinecarboxamide, primarily targets the zeta-chain-associated protein kinase 70 (Zap70) in the T-cell antigen receptor (TCR) signaling pathway .
Mode of Action
ZAP-180013 inhibits the interaction of Zap70 SH2 domain with immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell antigen receptor (TCR) signaling pathway . This inhibition disrupts the association of ZAP-70 with the T-Cell receptor .
Biochemical Pathways
The inhibition of Zap70 by ZAP-180013 affects the T-lymphocyte signaling pathways. Zap70 is a critical molecule for transducing T-cell antigen receptor signaling and plays an essential role in T-cell signaling . The disruption of the interaction between ZAP-70 and the T-cell antigen receptor by ZAP-180013 can lead to the inhibition of T-cell signaling .
Pharmacokinetics
It is known that the compound is soluble in dmso up to 4543 mg/mL or 100 mM .
Result of Action
The molecular and cellular effects of ZAP-180013’s action involve the inhibition of the interaction of Zap70 SH2 domain with ITAMs, which leads to the disruption of T-cell signaling .
Action Environment
Propiedades
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]-2-ethylsulfonyl-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-2-29(26,27)19-22-10-16(21)17(23-19)18(25)24(12-15-4-3-9-28-15)11-13-5-7-14(20)8-6-13/h3-10H,2,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWKIPDKVRLUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



